molecular formula C7H11N3O3 B2484786 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol CAS No. 1309885-35-5

2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol

Cat. No. B2484786
Key on ui cas rn: 1309885-35-5
M. Wt: 185.183
InChI Key: YYZFVYWKCCAZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09187453B2

Procedure details

To a solution of lithium aluminium hydride (400 mg) in tetrahydrofuran (50 mL) was added a solution of ethyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate (2.0 g) obtained in Step A of Example 306 in tetrahydrofuran (20 mL) in an ice bath, and the mixture was stirred at room temperature for 1 hr. To the reaction mixture were added water and 2M aqueous sodium hydroxide solution, the insoluble substance was removed by filtration through Celite, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/methanol) to give the title compound (260 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
ethyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([N:15]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[N:17]=[CH:16]1)([CH3:14])[C:9](OCC)=[O:10].O.[OH-].[Na+]>O1CCCC1>[CH3:14][C:8]([N:15]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[N:17]=[CH:16]1)([CH3:7])[CH2:9][OH:10] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
ethyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate
Quantity
2 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)N1C=NC(=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the insoluble substance was removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/methanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CO)(C)N1C=NC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: CALCULATEDPERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.